Cas no 329906-02-7 (N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 化学的及び物理的性質
名前と識別子
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- N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%
- Benzamide, N-(4-chlorophenyl)-4-(trifluoromethyl)-
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- MDL: MFCD02710104
- インチ: 1S/C14H9ClF3NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20)
- InChIKey: FIYRJTNBJGDRHR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)C1=CC=C(C(F)(F)F)C=C1
N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364825-1g |
n-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |
329906-02-7 | 90% | 1g |
¥2881.00 | 2024-05-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875256-1g |
N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |
329906-02-7 | 90% | 1g |
¥2401.0 | 2023-03-11 | |
abcr | AB333664-100mg |
N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide; . |
329906-02-7 | 100mg |
€283.50 | 2024-04-15 | ||
abcr | AB333664-100 mg |
N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide; . |
329906-02-7 | 100MG |
€283.50 | 2023-03-10 | ||
Ambeed | A884091-1g |
N-(4-Chlorophenyl)-4-(trifluoromethyl)benzamide |
329906-02-7 | 90% | 1g |
$350.0 | 2024-04-20 |
N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% 関連文献
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Huaiyuan Zhang,Yingpeng Su,Ke-Hu Wang,Danfeng Huang,Jun Li,Yulai Hu Org. Biomol. Chem. 2017 15 5337
N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%に関する追加情報
Comprehensive Overview of N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% (CAS No. 329906-02-7)
N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% (CAS 329906-02-7) is a high-purity organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. This benzamide derivative features a chlorophenyl group and a trifluoromethyl substituent, which contribute to its unique chemical properties and reactivity. With a purity of 97%, it is a preferred choice for laboratories and industries requiring precise synthetic intermediates.
The growing demand for fluorinated compounds in drug discovery has placed N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide at the forefront of research. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable for designing small-molecule inhibitors and biologically active agents. Researchers frequently explore its applications in kinase inhibition and cancer therapeutics, aligning with trends in precision medicine.
In agrochemicals, this compound serves as a key intermediate for developing herbicides and pesticides. The chlorophenyl moiety improves binding affinity to target enzymes, while the trifluoromethyl group increases resistance to environmental degradation. Such properties address modern challenges in sustainable agriculture and crop protection, topics heavily searched in academic and industrial forums.
From a synthetic chemistry perspective, CAS 329906-02-7 is often discussed in the context of amide coupling reactions and cross-coupling methodologies. Its stability under diverse reaction conditions makes it a versatile building block for heterocyclic compounds, a hot topic in organic synthesis communities. Recent publications highlight its role in click chemistry and metal-catalyzed transformations, further boosting its relevance.
Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structural integrity and purity of N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%. These methods are critical for quality control, especially when the compound is used in high-throughput screening or drug formulation. The compound’s spectral data (e.g., 1H/13C NMR peaks) are frequently queried in scientific databases, reflecting user interest in reproducibility.
Environmental and safety profiles of 329906-02-7 are also trending topics. While not classified as hazardous, proper handling guidelines emphasize storage in anhydrous conditions to prevent hydrolysis. Its low ecotoxicity aligns with the green chemistry movement, a major focus in regulatory discussions and ESG (Environmental, Social, and Governance) frameworks.
In material science, the compound’s aromatic rigidity and fluorine content make it a candidate for polymeric coatings and electronic materials. Searches for fluorine-doped materials and dielectric properties often intersect with studies involving this benzamide derivative, showcasing its interdisciplinary appeal.
To summarize, N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97% (CAS 329906-02-7) bridges multiple scientific domains, from medicinal chemistry to advanced materials. Its optimized synthesis, well-documented applications, and alignment with industry trends ensure continued relevance in both academic and commercial spheres.
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